5-(2-Chloroethoxy)benzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClOS |
|---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
5-(2-chloroethoxy)-1-benzothiophene |
InChI |
InChI=1S/C10H9ClOS/c11-4-5-12-9-1-2-10-8(7-9)3-6-13-10/h1-3,6-7H,4-5H2 |
InChI Key |
AUAGGWAAFNBUDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1OCCCl |
Origin of Product |
United States |
Spectroscopic and Advanced Analytical Characterization of 5 2 Chloroethoxy Benzo B Thiophene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy of 5-(2-Chloroethoxy)benzo[b]thiophene reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzo[b]thiophene ring system typically appear in the downfield region, generally between δ 7.0 and 8.0 ppm. The chemical shifts and coupling patterns of these protons provide crucial information about their relative positions on the benzene (B151609) and thiophene (B33073) rings.
The protons of the 2-chloroethoxy group exhibit characteristic signals in the upfield region of the spectrum. The two methylene (B1212753) groups (-CH2-) adjacent to the oxygen and chlorine atoms, respectively, appear as distinct triplets due to spin-spin coupling with each other. The methylene group attached to the oxygen atom (O-CH2) is expected to resonate at a lower field compared to the methylene group attached to the chlorine atom (Cl-CH2) due to the differing electronegativity of oxygen and chlorine.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.0 - 8.0 | Multiplet |
| O-CH₂ | ~4.2 | Triplet |
| Cl-CH₂ | ~3.8 | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound will show distinct signals for each unique carbon atom. The carbon atoms of the benzo[b]thiophene ring system will appear in the aromatic region of the spectrum, typically between δ 110 and 155 ppm. The carbon atom attached to the ether oxygen (C-5) will be shifted downfield due to the deshielding effect of the oxygen atom.
The two carbon atoms of the 2-chloroethoxy side chain will have characteristic chemical shifts. The carbon atom bonded to the oxygen (O-CH2) will resonate at a lower field than the carbon atom bonded to the chlorine (Cl-CH2). This is because oxygen is more electronegative than chlorine, causing a greater deshielding effect on the adjacent carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C | 110 - 155 |
| C-5 | Downfield-shifted aromatic C |
| O-CH₂ | ~68 |
| Cl-CH₂ | ~42 |
Two-Dimensional NMR Techniques for Structure Confirmation
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly valuable.
An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon. An HMBC experiment, on the other hand, shows correlations between protons and carbons that are separated by two or three bonds. This is instrumental in establishing the long-range connectivity within the molecule, for instance, confirming the attachment of the 2-chloroethoxy group to the C-5 position of the benzo[b]thiophene ring by observing a correlation between the O-CH2 protons and the C-5 carbon. The use of such 2D NMR methods is crucial for the unambiguous structural assignment of complex aromatic compounds. najah.edu
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit several characteristic absorption bands.
Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will appear in the 1600-1450 cm⁻¹ region. A key feature would be the C-O-C stretching vibration of the ether linkage, which is expected to produce a strong absorption band in the range of 1250-1050 cm⁻¹. Additionally, the C-Cl stretching vibration of the chloroalkyl group would be present in the fingerprint region, typically around 750-650 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-O-C Stretch (Ether) | 1250 - 1050 |
| C-Cl Stretch | 750 - 650 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, HRMS would be used to confirm the molecular formula, C10H9ClOS. The presence of chlorine and sulfur atoms would be evident from their characteristic isotopic patterns in the mass spectrum. The high accuracy of the mass measurement helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of synthesized organic compounds. For benzothiophene (B83047) derivatives, it is routinely employed to ascertain purity and confirm molecular identity. rsc.org In the analysis of novel benzothiophene-derived Schiff base ligands, LC-MS is a standard method for quantitative characterization. rsc.org The technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. The liquid chromatograph separates the target compound from any impurities, starting materials, or side products. Subsequently, the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluted compounds. For this compound, the expected molecular ion peak [M+H]⁺ would confirm its molecular weight of 212.70 g/mol . For instance, in the characterization of other benzothiophene derivatives, such as (E)-N'-(pyridin-4-ylmethylene)benzo[b]thiophene-2-carbohydrazide, mass spectrometry confirmed the identity with an observed [M+H]⁺ peak at m/z = 282.0. nih.gov This method provides definitive evidence of the compound's successful synthesis and purification.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a vital tool for investigating the electronic properties of conjugated systems like benzothiophenes. The fusion of a benzene ring and a thiophene ring creates a chromophore that absorbs light in the UV-Vis region. This absorption corresponds to electronic transitions, typically π → π* transitions, within the aromatic system.
Studies on various benzothiophene derivatives show characteristic absorption bands. rsc.orgnih.gov For example, comparing the absorption spectra of benzene and thiophene to benzo[b]thiophene reveals that the fused system has more favorable features, with significant absorption bands above 250 nm. researchgate.net The specific position of the absorption maxima (λ_max) is sensitive to the nature and position of substituents on the benzothiophene core. The introduction of the 5-(2-chloroethoxy) group is expected to influence the electronic distribution and, consequently, the absorption spectrum. Research on other derivatives, such as 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB), shows absorption maxima that are dependent on the solvent used, indicating interactions between the molecule and the solvent. researchgate.net While specific λ_max values for this compound are not detailed in the available literature, analysis of related compounds provides a comparative framework for its expected electronic absorption behavior.
Elemental Analysis (CHNS)
Elemental analysis provides the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur) in a compound, serving as a fundamental check for its empirical formula. For a pure sample of this compound (C₁₀H₉ClOS), the theoretical elemental composition can be calculated. This experimental technique is crucial for verifying the successful synthesis and purity of the target molecule. In the broader research on benzothiophene derivatives, elemental analysis is a standard characterization method. rsc.orgnih.gov For example, in the synthesis of N-[(1E)-1-(thiophen-2-yl)ethylidene]ethane-1,2-diamine, the calculated and found elemental percentages showed close agreement, confirming the compound's identity. nih.gov
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Percentage (%) |
| Carbon | C | 56.47 |
| Hydrogen | H | 4.26 |
| Nitrogen | N | 0.00 |
| Sulfur | S | 15.07 |
| Chlorine | Cl | 16.67 |
| Oxygen | O | 7.52 |
Advanced Structural Elucidation Techniques
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the material's solid-state properties. rsc.orgnih.gov
Molar Conductance and Magnetic Susceptibility Measurements (for metal complexes of derivatives)
Molar conductance and magnetic susceptibility measurements are essential for characterizing metal complexes derived from ligands like substituted benzothiophenes. rsc.orgnih.gov
Molar Conductance: This measurement, typically performed on a solution of the complex in a solvent like DMSO or DMF, helps determine whether the complex is an electrolyte. researchgate.net Low molar conductance values generally indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal center rather than existing as free ions. researchgate.net Conversely, higher values suggest an electrolytic nature. nih.gov For example, certain thiophene-derived metal complexes exhibited molar conductance values of 86.8–65.2 ohm⁻¹ cm² mol⁻¹, indicating their electrolytic nature. nih.gov
Magnetic Susceptibility: This technique provides information about the number of unpaired electrons in a metal complex, which is crucial for deducing its geometry (e.g., octahedral, square-planar). nih.gov Paramagnetic complexes, which contain unpaired electrons, are drawn into a magnetic field. Measurements for Co(II), Ni(II), and Cu(II) complexes of thiophene derivatives have shown them to be paramagnetic, consistent with octahedral geometries. nih.gov These analyses are fundamental in the study of coordination chemistry involving benzothiophene-based ligands.
Table 2: Representative Molar Conductance and Magnetic Moment Data for Metal Complexes of Thiophene/Benzothiophene Derivatives
| Complex Type | Solvent | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Inferred Property |
| Various Metal(II) Complexes | DMSO | 86.8–65.2 | - | Electrolytic Nature nih.gov |
| Co(II) Complexes | - | - | 4.2–4.5 | Paramagnetic, Octahedral nih.gov |
| Ni(II) Complexes | - | - | 3.1–3.4 | Paramagnetic, Octahedral nih.gov |
| Cu(II) Complexes | - | - | 2.2–2.5 | Paramagnetic, Octahedral nih.gov |
| Other Metal Complexes | DMSO | 12.29 to 19.83 | - | Non-electrolytic Nature researchgate.net |
Redox Properties by Cyclic Voltammetry (where applicable to related benzothiophenes)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of compounds, providing information on their oxidation and reduction potentials. For aromatic and heterocyclic compounds like benzothiophenes, this data is valuable for applications in organic electronics and materials science. numberanalytics.com The redox behavior is highly dependent on the molecular structure. For instance, studies on rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene (BTBT) derivatives have shown that chemical oxidation of the sulfur atoms can modulate the electronic structure and influence the redox properties. mdpi.com This modification transforms the electron-donating thiophene group into an electron-accepting sulfonyl group, altering the compound's propensity to be oxidized or reduced. mdpi.com While specific cyclic voltammetry data for this compound is not specified, the analysis of related structures indicates that the introduction of substituents and heteroatoms significantly impacts the electrochemical potentials, a key parameter for designing materials with tailored electronic characteristics.
Chemical Reactivity and Derivatization Strategies of 5 2 Chloroethoxy Benzo B Thiophene
Reactions of the Benzo[b]thiophene Core
The benzo[b]thiophene ring system is an aromatic structure that can undergo several types of reactions, including electrophilic aromatic substitution and C-H functionalization. These reactions are fundamental to modifying the core structure and introducing diverse functionalities.
The benzo[b]thiophene system is aromatic and generally undergoes electrophilic substitution. chemicalbook.com The thiophene (B33073) ring is typically more reactive towards electrophiles than the benzene (B151609) ring. chegg.com Within the thiophene ring, the C3 position is generally the most favored site for electrophilic attack, unless directed otherwise by existing substituents. chemicalbook.comchegg.com This preference is attributed to the greater stabilization of the intermediate carbocation formed during the reaction. However, the C2 position can also be reactive, and the ratio of C2 to C3 substitution can be influenced by the reaction conditions and the nature of the electrophile. rsc.org
Studies on the protiodetritiation of benzo[b]thiophene have provided quantitative data on the relative reactivity of each position. The partial rate factors indicate the following order of reactivity for electrophilic substitution: C3 > C2 > C6 > C5 > C4 > C7. rsc.org The presence of the 2-chloroethoxy group at the 5-position, being an electron-donating group through resonance, is expected to further activate the aromatic ring towards electrophilic substitution, particularly at the ortho and para positions relative to the substituent.
Table 1: Relative Reactivity of Benzo[b]thiophene Positions in Electrophilic Aromatic Substitution
| Position | Partial Rate Factor | σ+ value |
| 2 | 8.84 x 10⁵ | -0.68 |
| 3 | 1.18 x 10⁶ | -0.695 |
| 4 | 360 | -0.29 |
| 5 | 13,200 | -0.47 |
| 6 | 16,200 | -0.48 |
| 7 | 26.2 | -0.16 |
| Data sourced from protiodetritiation studies in anhydrous trifluoroacetic acid. rsc.org |
Direct C-H functionalization has emerged as a powerful tool for the modification of benzo[b]thiophenes, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. nih.govnih.gov Various catalytic systems have been developed to achieve regioselective C-H functionalization at different positions of the benzo[b]thiophene core.
For instance, a ligand-free, dual catalytic system of heterogeneous Pd/C and CuCl has been reported for the completely selective C3 C-H arylation of benzo[b]thiophenes with aryl chlorides. nih.govacs.org This method is notable for its operational simplicity and high yields, even with substituted benzo[b]thiophenes. acs.org Conversely, a novel Ag(I)-mediated C-H activation strategy has been developed for the near-room-temperature C2-arylation of benzo[b]thiophenes, demonstrating a switch in regioselectivity. acs.org This approach offers wide functional group tolerance and requires low palladium catalyst loading. acs.org
Palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts provides an efficient route to multisubstituted benzo[b]thiophenes. nih.gov This method is versatile and compatible with a diverse range of substituents on the aryl ring and at the 2- and 3-positions of the benzothiophene (B83047) scaffold. nih.gov
Reactions of the 2-Chloroethoxy Substituent
The 2-chloroethoxy group attached to the 5-position of the benzo[b]thiophene ring provides a handle for further derivatization through reactions at the alkyl chloride.
The chlorine atom in the 2-chloroethoxy group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. This type of reaction is a cornerstone for modifying the side chain of 5-(2-chloroethoxy)benzo[b]thiophene. For example, the chloride can be displaced by various nucleophiles such as amines, thiols, and alkoxides to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated. The choice of solvent and reaction temperature can influence the reaction rate and yield.
The chloroethoxy group can be readily converted into other functional groups. A common transformation is the conversion to an aminoethoxy group through reaction with ammonia (B1221849) or primary or secondary amines. This creates a new class of derivatives with potential applications in medicinal chemistry. For instance, reaction with a cyclic amine like pyrrolidine (B122466) can introduce a pyrrolidinylethoxy side chain. researchgate.net
Furthermore, the chloro group can be displaced by another alkoxy group in a Williamson ether synthesis-type reaction. This allows for the synthesis of a variety of ether derivatives. For example, reaction with sodium methoxide (B1231860) would yield 5-(2-methoxyethoxy)benzo[b]thiophene. The versatility of these functional group interconversions makes this compound a valuable intermediate for creating diverse chemical libraries. vanderbilt.edu
Derivatization for Chemical Library Synthesis and Scaffold Modification
The dual reactivity of this compound, at both the aromatic core and the alkyl chloride side chain, makes it an attractive scaffold for the synthesis of chemical libraries. nih.govnih.gov By systematically varying the substituents at different positions, a large number of diverse compounds can be generated from a single starting material.
For example, the benzo[b]thiophene core can be functionalized using the C-H activation methods described earlier, while the chloroethoxy side chain can be simultaneously or sequentially modified through nucleophilic substitution. nih.govacs.org This combinatorial approach allows for the rapid exploration of chemical space around the benzo[b]thiophene scaffold. The resulting libraries of compounds can then be screened for various biological activities, as the benzo[b]thiophene motif is a known pharmacophore found in many biologically active molecules. nih.govnih.gov The ability to modify both the core and the side chain provides a powerful strategy for structure-activity relationship (SAR) studies and the optimization of lead compounds in drug discovery programs. nih.gov
Coordination Chemistry: Formation of Metal Complexes with this compound Derivatives
The derivatization of this compound at the chloroethoxy moiety and the benzothiophene ring system unlocks the potential for creating a diverse range of ligands for coordination chemistry. The inherent electronic properties of the benzothiophene core, coupled with the introduction of various donor atoms through derivatization, allow for the synthesis of metal complexes with unique structural and electronic features.
The sulfur atom within the benzothiophene ring is a soft donor and exhibits a strong affinity for soft metal ions. researchgate.net This interaction is a fundamental aspect of the coordination chemistry of thiophene-containing ligands. Furthermore, the introduction of other functional groups through derivatization can provide additional coordination sites, leading to the formation of chelate complexes.
For instance, derivatives of this compound can be designed to act as bidentate or polydentate ligands. The specific coordination mode will be dictated by the nature of the metal ion and the steric and electronic properties of the ligand.
Recent research has highlighted the synthesis of novel Schiff base ligands derived from benzothiophene, which have been used to form Ni(II) and Mn(II) complexes. rsc.org In these complexes, the metal ions are coordinated by the nitrogen atom of the azomethine group, the oxygen atom of a phenolic group, and the benzothiophene ring, resulting in an octahedral geometry. rsc.org This suggests that derivatives of this compound could be similarly employed to create multidentate ligands capable of forming stable metal complexes. The obtained metal complexes of benzothiophene derivatives have shown enhanced biological activities, such as antioxidant, antibacterial, and anti-inflammatory properties, when compared to the parent Schiff base ligands. rsc.org
The coordination of thiophenes to transition metals can also lead to interesting reactivity, including partial reduction or cleavage of the C-S bond within the thiophene ring. researchgate.net The specific outcome of these reactions is dependent on the metal center and its associated ligands. researchgate.net While thiophenes are generally considered poor donors to many transition metal ions, their coordination to soft metal ions like Cu(I) is more favorable. researchgate.net
The synthesis of metal complexes involving functionalized benzothiophenes is an active area of research. For example, thioether-functionalized benzimidazolium salts have been utilized to create stable complexes with various metals. researchgate.net This highlights the potential of incorporating sulfur-containing functionalities into benzothiophene derivatives to facilitate metal coordination.
Computational and Theoretical Studies of 5 2 Chloroethoxy Benzo B Thiophene
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a molecule, such as 5-(2-Chloroethoxy)benzo[b]thiophene, might interact with a biological target, typically a protein or enzyme. These studies are crucial in drug discovery for predicting the binding orientation and affinity of a compound.
Ligand-Protein Interaction Analysis with Biological Targets
In studies of other benzo[b]thiophene derivatives, researchers have performed docking simulations to understand their interactions with various biological targets, including receptors and enzymes. nih.govnih.gov For this compound, a similar analysis would involve:
Target Selection: Identifying potential protein targets based on the known biological activities of similar compounds, such as serotonin (B10506) receptors, kinases, or cholinesterases. nih.govnih.gov
Interaction Analysis: Simulating the docking of the compound into the active site of the selected target. This would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. For instance, studies on related molecules have highlighted interactions with specific residues like TYR337 and TRP86 in acetylcholinesterase. nih.gov The analysis would map which parts of the this compound molecule—the benzo[b]thiophene core, the chloroethoxy side chain, or the sulfur and oxygen atoms—are involved in these interactions.
Binding Affinity Prediction and Pose Generation
This step quantifies the strength of the interaction between the ligand and its target and determines the most likely three-dimensional orientation (pose) of the ligand when bound.
Pose Generation: Docking algorithms would generate multiple possible binding poses of this compound within the protein's binding site.
Binding Affinity Prediction: A scoring function is used to estimate the binding free energy (often expressed as a docking score or in units like kcal/mol) for each pose. A lower binding energy generally indicates a more stable and favorable interaction. For related benzo[b]thiophene compounds, docking scores have been used to rank their potential efficacy and explain differences in experimentally observed biological activity. nih.gov
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and energetic properties of molecules from first principles.
Electronic Structure Analysis and Molecular Geometry Optimization
DFT calculations would be used to determine the most stable 3D structure and the electronic properties of this compound.
Molecular Geometry Optimization: This process calculates the lowest energy conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. For other novel thiophene (B33073) derivatives, geometry optimization has been performed using specific DFT functionals and basis sets (e.g., B3LYP/6-31G++(d,p)) to achieve a stable structure. nih.govresearchgate.net
Electronic Structure Analysis: This would involve mapping the electron density distribution to understand how electrons are shared across the molecule. It helps in identifying electron-rich and electron-poor regions, which are crucial for reactivity.
Frontier Molecular Orbital (FMO) Analysis
FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orglibretexts.org
HOMO-LUMO Analysis: The analysis would calculate the energies of the HOMO and LUMO. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter indicating the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. These calculations have been used to correlate the structure of other benzo[b]thiophene derivatives with their observed biological activity. nih.govnih.gov
Prediction of Spectroscopic Properties (e.g., IR, NMR shifts)
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.
IR Spectra Prediction: Theoretical vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These frequencies arise from the molecular vibrations (stretching, bending) of different functional groups, such as C-H, C=C, C-O, and C-S bonds. Comparing the calculated spectrum with an experimental one helps confirm the molecular structure.
NMR Shift Prediction: Theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be computed. This provides another layer of structural verification by correlating the calculated shifts with experimentally measured values for each atom in the molecule.
Reaction Mechanism Elucidation through Computational Approaches
While specific computational studies elucidating the reaction mechanisms for the synthesis or degradation of this compound are not extensively documented in the public domain, the methodologies for such investigations are well-established through research on related benzo[b]thiophene structures. Computational approaches, particularly Density Functional Theory (DFT), are instrumental in modeling reaction pathways, transition states, and kinetic parameters.
For instance, in the study of palladium-catalyzed β-arylation of benzo[b]thiophenes, DFT modeling of a plausible carbopalladation step was crucial for probing the reaction mechanism. acs.org Kinetic Isotope Effect (KIE) experiments, which measure the effect of isotopic substitution on reaction rates, combined with computational analysis, can distinguish between different potential pathways. The observation of significant primary ¹³C KIEs at both the C-2 and C-3 positions, alongside an inverse ²H KIE at the C-3 position, provided strong evidence consistent with a Heck-type process rather than a concerted metalation-deprotonation (CMD) mechanism. acs.org
Similarly, computational methods could be applied to model the formation of the this compound structure. This could involve modeling the synthesis of the benzo[b]thiophene core, which can be achieved through methods like intramolecular Wittig reactions or palladium-catalyzed cross-coupling reactions, followed by the etherification at the 5-position. nih.govrsc.org
Furthermore, the reactivity of the chloroethoxy side chain, particularly its potential cleavage, can be investigated using theoretical models. The mechanism for the acidic cleavage of ethers, for example, involves the initial protonation of the ether oxygen. youtube.com Subsequent steps can involve either a nucleophilic attack or an elimination reaction. Computational modeling can determine the energetics of these competing pathways, including the stability of potential carbocation intermediates, which is critical for predicting the reaction's outcome. youtube.com The stability of a potential phenylic carbocation on the aromatic ring, for instance, is known to be incredibly low, making bond cleavage on that side unfavorable. youtube.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. ucsb.eduprotoqsar.com These models are crucial in drug discovery for predicting the activity of new chemical entities and optimizing lead compounds.
QSAR studies on various benzo[b]thiophene derivatives have successfully identified key molecular features that govern their biological activities. These models are built using statistical methods like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). researchgate.netresearchgate.net
The molecular descriptors used in these models fall into several categories, including topological, geometrical, and electronic descriptors. hufocw.org
Topological descriptors describe the atomic connectivity within the molecule (e.g., molecular connectivity indices, atom counts). hufocw.org
Electronic descriptors relate to the electron distribution (e.g., partial atomic charges, HOMO/LUMO energies). ucsb.eduhufocw.org
Geometrical descriptors define the 3D aspects of the molecule (e.g., solvent-accessible surface area). hufocw.org
For a series of benzo[b]thiophene-based histone deacetylase (HDAC) inhibitors with anticancer activity, a QSAR study revealed that steric interactions, electrostatic properties, and electro-topological parameters were the primary drivers of activity. researchgate.net The best model achieved a squared correlation coefficient (r²) of 0.9412, indicating a strong correlation between the descriptors and the observed anticancer activity. researchgate.net Similarly, QSAR models for benzothiophene (B83047) derivatives as inhibitors of Plasmodium falciparum N-myristoyltransferase (an antimalarial target) identified polar interactions (electrostatic and hydrogen-bonding) as the key determinants for both inhibitory activity and selectivity. nih.gov These 2D (HQSAR) and 3D (CoMFA, CoMSIA) QSAR models showed high internal consistency and predictive ability, with r² values up to 0.98. nih.gov
Another study on benzothiophene derivatives as potential antibiotics against multidrug-resistant Staphylococcus aureus (MRSA) also developed robust QSAR models (r² = 0.69–0.793), identifying descriptors such as PEOE_VSA_FPOL (Partial Equalization of Orbital Electronegativities van der Waals Surface Area of Fractional Positive Charge) and Q_VSA_FHYD (Charge van der Waals Surface Area of Fractional Hydrophobic Area) as significant. researchgate.net
| Biological Activity | QSAR Method | Key Descriptors/Fields | Statistical Significance (r²) | Reference |
|---|---|---|---|---|
| Anticancer (HDAC inhibitors) | Multiple Regression | Steric, Electrostatic, Electro-topological | 0.9412 | researchgate.net |
| Antimalarial (PfNMT inhibitors) | HQSAR, CoMFA, CoMSIA | Polar Interactions (Electrostatic, H-bonding) | 0.93 - 0.98 | nih.gov |
| Antimicrobial (MRSA) | PLS, PCR, MLR | PEOE_VSA_FPOL, Q_VSA_FHYD | 0.69 - 0.793 | researchgate.net |
| Anti-HCV | MLR | Molecular Connectivity, Hammett Constant | Not Specified | benthamdirect.com |
In silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Prediction
In silico ADME profiling is an essential component of modern drug discovery, allowing for the early prediction of a compound's pharmacokinetic properties. nih.govnih.gov Various computational tools and web servers, such as SwissADME and pkCSM, are widely used to calculate these properties based on a molecule's structure. nih.govnih.gov These predictions help to filter out compounds with unfavorable ADME profiles, saving time and resources.
Key parameters evaluated in ADME profiling include:
Lipophilicity: Often expressed as LogP, it affects solubility, permeability, and metabolism. SwissADME provides predictions from multiple models (e.g., XLOGP3, WLOGP). phytojournal.com
Aqueous Solubility: Poor solubility can hinder absorption. Predictions are often given as LogS values. phytojournal.com
Gastrointestinal (GI) Absorption: High GI absorption is crucial for orally administered drugs.
Drug-Likeness: This is assessed using rules-of-thumb like Lipinski's Rule of Five, which sets criteria for molecular weight, LogP, and hydrogen bond donors/acceptors to estimate oral bioavailability. nih.gov Other filters like the Veber rule (related to rotatable bonds and polar surface area) are also used. nih.gov
Metabolism: Predictions often focus on interactions with Cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. SwissADME can predict whether a compound is likely to be an inhibitor of key CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4). nih.gov
Pharmacokinetics: This includes predictions of properties like blood-brain barrier (BBB) penetration and P-glycoprotein (P-gp) substrate status. nih.gov
Studies on various benzo[b]thiophene derivatives have utilized these tools to predict their ADME profiles. For a series of benzo[b]thiophene-chalcone hybrids, in silico analysis showed that most compounds adhered to Lipinski's and other drug-likeness models, with a predicted bioavailability score of 55%. researchgate.net In another study, the bioavailability radar for 3-halobenzo[b]thiophene derivatives was generated using SwissADME, providing a visual representation of the molecule's drug-likeness based on properties like lipophilicity, size, polarity, and solubility. researchgate.net Similarly, for a set of benzothiazole-based derivatives, ADME predictions showed high absorption percentages (over 70% for most compounds) and compliance with both Lipinski and Veber rules, indicating good potential bioavailability. nih.govresearchgate.net
| Compound Series | Prediction Tool | Key Predicted ADME Properties | Reference |
|---|---|---|---|
| Benzo[b]thiophene-chalcones | SwissADME | Adhered to Lipinski's rule of five; Bioavailability score of 55%. | researchgate.net |
| 3-Halobenzo[b]thiophenes | SwissADME | Bioavailability radar showed drug-like properties (lipophilicity, size, polarity, solubility). | researchgate.net |
| Benzothiazole-based oxadiazoles | Not Specified | High GI absorption (>70%); Complied with Lipinski and Veber rules. | nih.gov |
| Benzimidazole (B57391) derivatives | SwissADME, ProTox II | Predicted to bind to plasma proteins; moderate to poor solubility. | nih.gov |
Mechanistic Insights into Biological Activities and Structure Activity Relationships of 5 2 Chloroethoxy Benzo B Thiophene Derivatives
Molecular Mechanisms of Enzyme Inhibition
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Derivatives of benzo[b]thiophene have been identified as inhibitors of cholinesterases, enzymes crucial in the regulation of cholinergic neurotransmission. bohrium.comnih.gov Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. mdpi.com
Studies on benzo[b]thiophene-chalcone hybrids have revealed that these compounds can be effective inhibitors of both AChE and BChE. bohrium.commdpi.com For instance, a series of 3-acylbenzo[b]thiophene derivatives demonstrated notable inhibitory activity. bohrium.com Specifically, the introduction of a substitution at position 3 of the benzo[b]thiophene scaffold significantly enhanced BChE inhibition. mdpi.com
Molecular docking studies have provided insights into the binding of these inhibitors to the active sites of AChE and BChE. bohrium.com The interactions are often hydrophobic in nature, with key amino acid residues in the enzyme's active site. nih.gov For example, in the case of certain benzohydrazide (B10538) derivatives, the compounds were observed to occupy the active cavity of both enzymes, in close proximity to the catalytic triad. nih.gov
Structure-activity relationship (SAR) analyses have highlighted the importance of specific structural features for potent cholinesterase inhibition. For example, in a series of benzo[b]thiophene-chalcone hybrids, compound 5f was identified as the most potent AChE inhibitor, while compound 5h was the best BChE inhibitor, with an IC50 value comparable to the standard drug galantamine. mdpi.comnih.gov The presence of amino and hydroxyl groups on the 3-benzoylbenzothiophene core in compounds 5h and 5i , respectively, was found to be crucial for their BChE inhibitory activity. mdpi.com
In another study, a series of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides were synthesized and evaluated as cholinesterase inhibitors. nih.gov Among these, benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate emerged as the most effective AChE inhibitor, while benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate was the most potent BChE inhibitor. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Benzo[b]thiophene Derivatives
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| 5f | AChE | 62.10 | nih.gov |
| 5h | BChE | 24.35 | nih.gov |
| Galantamine (Standard) | BChE | 28.08 | nih.gov |
| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 | nih.gov |
| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BChE | 22.23 | nih.gov |
| 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) | AChE | Showed 60% inhibition (compared to 40% by donepezil) | nih.gov |
Carbonic Anhydrase Isozyme Inhibition
Benzo[b]thiophene derivatives, particularly sulfonamides, have been investigated as inhibitors of carbonic anhydrase (CA) isozymes. nih.gov CAs are a family of enzymes involved in various physiological processes, and some isoforms, such as CA IX, are associated with tumorigenesis. nih.govbeilstein-journals.org
A study on benzo[b]thiophene-5- and 6-sulfonamide derivatives demonstrated their potent inhibitory activity against several human CA isozymes (hCA I, hCA II, and hCA IX). nih.gov The unsubstituted sulfonamides were found to be more active than some clinically used CA inhibitors. nih.gov Some of these derivatives also exhibited selectivity for the tumor-associated hCA IX over the cytosolic hCA II. nih.gov
The mechanism of inhibition involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. nih.gov The structure-activity relationship for CA inhibition is sharp, with minor structural modifications leading to significant changes in inhibitory activity. nih.gov For instance, in a series of benzo[d]thiazole-5- and 6-sulfonamides, halogenation and acylation of the 2-amino group had a profound impact on the inhibitory potency and selectivity against different hCA isoforms. nih.gov
Table 2: Carbonic Anhydrase Inhibitory Activity of Benzo[b]thiophene Sulfonamides
| Compound Type | Target Isozyme | Inhibition Constant (Ki) Range | Reference |
|---|---|---|---|
| Unsubstituted sulfonamides | hCA I | 63-138 nM | nih.gov |
| Unsubstituted sulfonamides | hCA II | 6.3-8.8 nM | nih.gov |
| Unsubstituted sulfonamides | hCA IX | 2.8-15 nM | nih.gov |
Chymase Inhibition
Benzo[b]thiophene-2-sulfonamide derivatives have been identified as a novel class of human chymase inhibitors. nih.govresearchgate.net Chymase is a serine protease that plays a role in the renin-angiotensin system by generating angiotensin II. researchgate.net
Through substituent analysis of a lead compound discovered via in silico screening, a derivative designated as TY-51076 (7) exhibited high potency with an IC50 of 56 nM and excellent selectivity for chymase over other proteases like chymotrypsin (B1334515) and cathepsin G. nih.gov The synthesis and structure-activity relationship studies of this class of compounds have been described, highlighting the importance of the benzo[b]thiophene-2-sulfonamide scaffold for chymase inhibition. nih.gov
Other Enzyme Inhibition Pathways (e.g., α-amylase)
While less explored for 5-(2-Chloroethoxy)benzo[b]thiophene specifically, the broader class of benzo[b]thiophene derivatives has shown potential for inhibiting other enzymes like α-amylase. researchgate.net For instance, 2-aryl benzimidazole (B57391) derivatives, which share some structural similarities, have demonstrated significant in vitro α-amylase inhibitory activity. researchgate.net This suggests a potential avenue for future research into the α-amylase inhibitory properties of this compound derivatives.
Molecular Basis of Antimicrobial and Antifungal Effects
Benzo[b]thiophene derivatives have been recognized for their antimicrobial and antifungal properties. uow.edu.auresearchgate.net The structural motif of benzo[b]thiophene is a key component in the development of new antimicrobial agents. uow.edu.au
Activity against Bacterial Strains (e.g., E. coli, P. aeruginosa, B. subtilis, S. aureus)
Several studies have demonstrated the antibacterial activity of benzo[b]thiophene derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. tsijournals.comresearchgate.net For example, certain 3-substituted phenyl-2-(3'-chlorobenzo[b]thiophen-2'-yl)quinazol-4-ones have shown activity nearly equal to the standard antibiotic ampicillin (B1664943) against E. coli, P. aeruginosa, and B. subtilis. tsijournals.com
The antimicrobial mechanism of some thiophene (B33073) derivatives is thought to involve interaction with outer membrane proteins (OMPs) of bacteria. frontiersin.org Docking studies have suggested that the thiophene ring, an amide group, and other substituents play a crucial role in binding to these OMPs, ultimately leading to antimicrobial activity. frontiersin.org
In a study focused on multidrug-resistant Staphylococcus aureus (MRSA), a series of benzo[b]thiophene acylhydrazones were synthesized and evaluated. nih.gov One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, showed a minimal inhibitory concentration (MIC) of 4 µg/mL against both a reference strain and clinically isolated resistant strains of S. aureus. nih.gov
Furthermore, some benzo[b]thiophene-2-carboxamide (B1267583) derivatives have exhibited promising activity against Staphylococcus aureus. uow.edu.au
Table 3: Antibacterial Activity of Selected Benzo[b]thiophene Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| 3-Substituted phenyl-2-(3'-chlorobenzo[b]thiophen-2'-yl)quinazol-4-ones | E. coli, P. aeruginosa, B. subtilis | Activity nearly equal to ampicillin | tsijournals.com |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | S. aureus (including MRSA) | MIC of 4 µg/mL | nih.gov |
| Benzo[b]thienoquinolinone derivative 92 | Staphylococcus aureus | Promising activity | uow.edu.au |
The antifungal activity of benzo[b]thiophene derivatives has also been well-documented. nih.gov Di(hetero)arylamine derivatives of the benzo[b]thiophene system have shown a broad spectrum of activity against clinically relevant Candida and Aspergillus species. nih.gov Structure-activity relationship studies revealed that hydroxyl groups are essential for the activity in aryl derivatives, and the absence of an ester group at position 2 of the benzo[b]thiophene system broadened the spectrum of activity in pyridine (B92270) derivatives. nih.gov
The proposed mechanism of action for some antifungal thiophene derivatives involves the inhibition of enzymes related to the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. nih.gov Another potential mechanism is the binding to ergosterol itself. scielo.br
Activity against Fungal Strains (e.g., A. niger, C. albicans)
Derivatives of benzo[b]thiophene have demonstrated notable antifungal properties against a range of clinically relevant fungal species, including Aspergillus niger and Candida albicans. While specific studies on this compound are limited, research on analogous structures provides valuable insights. For instance, certain di(hetero)arylamine derivatives of the benzo[b]thiophene system have exhibited broad-spectrum antifungal activity, even against fluconazole-resistant strains. nih.gov The antifungal potential of benzo[b]thiophene analogues of the allylamine (B125299) antimycotic terbinafine (B446) has also been explored, with some derivatives showing significant activity against C. albicans. nih.gov These findings underscore the potential of the benzo[b]thiophene scaffold as a basis for the development of novel antifungal agents. Further investigation into the specific activity of this compound against A. niger and C. albicans is warranted to fully elucidate its antifungal spectrum.
Proposed Modes of Action for Antimicrobial Properties
The antimicrobial mechanisms of thiophene derivatives are multifaceted and can involve various cellular targets. One proposed mechanism involves the disruption of microbial membranes. For example, some thiophene derivatives have been shown to increase membrane permeabilization in bacteria. Another potential mode of action is the inhibition of essential enzymes. For instance, some allylamine-based benzo[b]thiophene derivatives are known to inhibit squalene (B77637) epoxidase, a key enzyme in fungal ergosterol biosynthesis. nih.gov The specific antimicrobial mechanisms of this compound have not been definitively established. However, based on the known activities of related compounds, it is plausible that its antimicrobial effects could stem from the disruption of fungal cell membrane integrity or the inhibition of crucial metabolic pathways. Further research, such as studies on cellular leakage or enzymatic assays, is necessary to pinpoint the precise molecular targets of this compound.
Cellular Mechanisms of Cytotoxic and Anti-inflammatory Activities (in vitro)
Mechanisms of Cytotoxicity on Cancer Cell Lines (e.g., DLA, HepG2)
The cytotoxic potential of benzo[b]thiophene derivatives against various cancer cell lines has been a subject of interest. While direct studies on this compound are not extensively documented, research on other substituted benzo[b]thiophenes provides a framework for understanding their potential anticancer effects. For example, certain 2-benzoyl-3-ferrocenylbenzo[b]thiophene derivatives have shown considerable cytotoxic activity against several human tumor cell lines. researchgate.net The mechanisms underlying this cytotoxicity can be diverse, including the induction of apoptosis. For instance, studies on other heterocyclic compounds have demonstrated apoptosis-inducing effects on Dalton's Lymphoma Ascites (DLA) cells. nih.govnih.gov The human hepatocarcinoma cell line, HepG2, is also a common model for evaluating the cytotoxicity of novel compounds. nih.govnih.gov The cytotoxic mechanism of this compound on DLA and HepG2 cells likely involves pathways that trigger programmed cell death, although specific molecular details remain to be elucidated.
Anti-inflammatory Pathways and Membrane Stabilization (e.g., HRBC assay)
Benzo[b]thiophene derivatives have been recognized for their anti-inflammatory properties. nih.gov One of the in vitro methods to assess anti-inflammatory activity is the human red blood cell (HRBC) membrane stabilization assay. This assay is based on the principle that the lysosomal membrane, which is implicated in the inflammatory process, is analogous to the HRBC membrane. springermedizin.deresearchgate.net Stabilization of the HRBC membrane by a compound suggests its ability to stabilize lysosomal membranes, thereby preventing the release of pro-inflammatory enzymes. The anti-inflammatory activity of various compounds has been demonstrated using this method, where inhibition of heat-induced or hypotonicity-induced hemolysis is measured. springermedizin.ded-nb.infonih.gov While specific data for this compound is not available, the known anti-inflammatory potential of the benzo[b]thiophene scaffold suggests that this compound may also exert its effects through membrane stabilization and potentially by modulating inflammatory pathways such as those involving cyclooxygenase (COX) enzymes. nih.gov
Structure-Activity Relationship (SAR) Studies
Impact of the 2-Chloroethoxy Substituent on Biological Potency and Selectivity
The nature and position of substituents on the benzo[b]thiophene ring system play a crucial role in determining the biological potency and selectivity of the resulting derivatives. researchgate.net The presence of a halogen, such as chlorine, can significantly influence the electronic and lipophilic properties of the molecule, which in turn affects its interaction with biological targets. nih.gov For instance, the introduction of a chloro group on the benzo[b]thiophene nucleus has been shown to enhance the antifungal activity of certain allylamine derivatives. nih.gov
Role of the Benzo[b]thiophene Core and Substituent Position on Biological Activity
The biological activity of benzo[b]thiophene derivatives is intrinsically linked to the inherent properties of the benzo[b]thiophene core and the nature and position of its substituents. The core itself, a fusion of a benzene (B151609) and a thiophene ring, is a π-electron-rich system that serves as a crucial pharmacophore for various bioactive molecules. rsc.orgdoi.org The reactivity of the core dictates how it interacts with biological targets; for instance, electrophilic substitution preferentially occurs at the 3-position (β-position), while metallation is favored at the 2-position (α-position). doi.org
Structure-activity relationship (SAR) studies have been instrumental in understanding how modifications to the benzo[b]thiophene scaffold influence biological outcomes. nih.gov The position of substituents plays a critical role in determining the potency and selectivity of these compounds.
Position 2 and 3: These positions are frequently substituted. In the development of antimycotics analogous to terbinafine, placing the allylamine side chain at the 3-position resulted in compounds that were bioequivalents of the parent drug. nih.gov Furthermore, for cholinesterase inhibitors, chalcone (B49325) hybrids with substituents at both the 2 and 3-positions of the benzothiophene (B83047) scaffold proved to be more effective inhibitors than those with substitution only at the 2-position. nih.gov
Position 5 and 6: Substitution on the benzene ring of the core also significantly impacts activity. For instance, in the context of histone deacetylase (HDAC) inhibition, optimal activity was achieved with a substituent at the C6-position of the benzo[b]thiophene core featuring a three-atom spacer. researchgate.net
Position 7: In the case of allylamine antimycotics, derivatives with the side chain at the 7-position were also bioequivalents of terbinafine. nih.gov Remarkably, compounds bearing the allylamine side chain at position 7, with an additional substituent at position 3 (e.g., 3-chloro), demonstrated significantly enhanced activity against Candida albicans. nih.gov This highlights a synergistic effect based on a specific disubstitution pattern.
The replacement of other aromatic systems with the benzo[b]thiophene scaffold can also modulate activity. For example, substituting the benzofuran (B130515) scaffold with a benzothiophene one led to a significant reduction in Nampt inhibitory action. rsc.org Conversely, in the development of dopamine (B1211576) receptor antagonists, replacing an indole (B1671886) ring with a benzothiophene ring reduced both D2 binding affinity and D2 versus D3 selectivity. drugbank.com These findings underscore the critical role of the heterocyclic core and the precise placement of substituents in fine-tuning the biological profile of these derivatives.
Pharmacophore Modeling for Activity Optimization
Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract representation of the essential molecular features required for a molecule to bind to a specific biological target. nih.govmdpi.com This approach focuses on the spatial arrangement of key chemical functionalities, such as hydrogen bond acceptors and donors, hydrophobic regions, and aromatic rings, rather than the specific chemical scaffold. nih.govmdpi.com By identifying this crucial three-dimensional arrangement, pharmacophore models can guide the optimization of lead compounds and the discovery of novel, structurally diverse molecules with desired biological activity. mdpi.com
The process involves generating a model based on a set of active compounds and using it to screen large chemical libraries for new potential hits. nih.gov These models are not just a collection of interaction points; they also incorporate spatial constraints, often represented by exclusion volumes, to account for the shape of the target's binding site and prevent steric clashes. nih.gov
In the context of benzo[b]thiophene derivatives, pharmacophore-based strategies have been successfully employed to design novel therapeutic agents. For example, a series of tetrahydrobenzo[b]thiophene derivatives were designed and synthesized as potential dual topoisomerase (Topo) I/II inhibitors. nih.gov This rational design process, guided by pharmacophore models, led to the identification of compounds with potent cytotoxic activity against various cancer cell lines. nih.gov The success of such studies demonstrates the power of pharmacophore modeling to refine the structure of benzo[b]thiophene derivatives for enhanced potency and selectivity, ultimately accelerating the drug discovery process.
Receptor Binding and Modulation Studies
Benzo[b]thiophene derivatives have been extensively studied for their ability to interact with and modulate the function of various physiological receptors. Their structural similarity to endogenous ligands and other known receptor modulators makes them attractive candidates for targeting receptors involved in a range of diseases.
Estrogen Receptor (ER) Modulation
The benzo[b]thiophene scaffold is a key component of well-known selective estrogen receptor modulators (SERMs) like raloxifene. rsc.orgnih.gov SERMs exhibit tissue-specific estrogenic or antiestrogenic effects, which is crucial for their clinical application, such as in the prevention of osteoporosis and the treatment of breast cancer. acs.orgnih.gov Research has focused on designing novel benzo[b]thiophene-based SERMs with modulated properties. By varying substituents, researchers have been able to create a family of SERMs with a wide range of selectivity for ERα over ERβ (from 1.2- to 67-fold). acs.org Some derivatives have been developed as covalent antagonists, which bind irreversibly to the estrogen receptor, offering a potential strategy to overcome endocrine resistance in breast cancer. nih.gov Docking simulations have shown these compounds can covalently bind to a cysteine residue in the ERα binding pocket. nih.gov
| Compound/Derivative Class | Receptor Target | Key Finding |
| Benzothiophene SERMs | Estrogen Receptor α/β | Achieved a range of ERα/ERβ selectivity from 1.2- to 67-fold by varying substituents. acs.org |
| 6-OH-benzothiophene derivatives | Estrogen Receptor α | Designed as covalent antagonists, with compound 19d showing potent antagonistic activity in ER+ tumor cells. nih.gov |
| Arzoxifene (BT-SERM) and analogues | Estrogen Receptor / GPR30 | Provides neuroprotection through a GPR30-dependent mechanism, distinct from the classical ER pathway. nih.gov |
Cannabinoid Receptor (CB) Ligand
The endocannabinoid system, with its CB1 and CB2 receptors, is a significant therapeutic target for various conditions, including pain and inflammation. bmglabtech.comcsic.es Benzo[b]thiophene derivatives have emerged as a novel class of cannabinoid receptor ligands. sci-hub.st The benzo[b]thiophene core can act as an isosteric replacement for the indole ring found in many known aminoalkylindole cannabinoid ligands. sci-hub.st This strategy has led to the development of compounds with high selectivity for the CB2 receptor, which is primarily expressed in the immune system. sci-hub.stnih.gov The design of these ligands often involves modifying side chains to eliminate hydrogen bond acceptors, thereby reducing affinity for the CB1 receptor and enhancing CB2 selectivity. sci-hub.st
| Derivative Class | Receptor Target | Key Finding |
| Benzothiophene derivatives (isosteres of aminoalkylindoles) | Cannabinoid Receptor 1 (CB1) / Cannabinoid Receptor 2 (CB2) | Act as CB2-selective ligands by emulating known cannabinoid ligands. sci-hub.st |
| 2,3-Substituted 1-Benzo[b]thiophen derivatives | Cannabinoid Receptor 1 (CB1) | Discovered as a novel series of CB1 agonists. researchgate.net |
Dopamine Receptor Assays
Dopamine receptors, particularly the D2 subtype, are key targets for antipsychotic drugs. nih.gov Assays for D2 receptor activation typically measure the inhibition of adenylyl cyclase. innoprot.com Several series of benzo[b]thiophene analogs have been synthesized and evaluated for their affinity at D2-like dopamine receptors. drugbank.comnih.govnih.gov These compounds often share structural features with classical D2 antagonists like haloperidol. drugbank.comnih.gov However, studies have shown that while indole analogs can exhibit high affinity and selectivity for D2 over D3 receptors, the corresponding benzofuran and benzothiophene analogs tend to bind non-selectively to both D2 and D3 dopamine receptors. nih.govnih.gov
| Derivative Class | Receptor Target | Key Finding |
| Benzothiophene analogs of L-741,626 | Dopamine D2/D3 Receptors | Bind non-selectively to both D2 and D3 dopamine receptors. nih.govnih.gov |
In vitro Antileishmanial Activity of Benzo[b]thiophene Derivatives
Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. nih.gov The toxicity and resistance associated with current treatments necessitate the search for new therapeutic agents. nih.gov Thiophene and its derivatives have emerged as a promising class of compounds with potential antileishmanial activity. nih.goveurekaselect.comresearchgate.net
Several studies have demonstrated the efficacy of thiophene-based compounds against Leishmania parasites in vitro. A study investigating 2-amino-thiophene derivatives found them to be effective at inhibiting the growth of promastigotes of various Leishmania species. nih.gov For instance, the derivative SB-200 showed significant activity against L. braziliensis, L. major, and L. infantum. nih.gov The mechanism of action for some of these compounds is believed to involve the disruption of the parasite's cell membrane. nih.gov
Further research has shown that 2-amino-thiophene derivatives can induce apoptosis-like cell death in the parasites and that their activity is associated with immunomodulation. researchgate.net Docking studies have suggested that some of these compounds may inhibit the parasite-specific enzyme trypanothione (B104310) reductase. researchgate.net Another class of compounds, 5-nitrothiophene-2-carboxamides, has also shown promising antileishmanial activity, which is dependent on bioactivation by a type I nitroreductase enzyme within the Leishmania parasite. dur.ac.uk
| Compound/Derivative Class | Leishmania Species | In Vitro Activity (IC50) |
| SB-200 (2-amino-thiophene derivative) | L. braziliensis promastigotes | 4.25 µM nih.gov |
| SB-200 (2-amino-thiophene derivative) | L. major promastigotes | 4.65 µM nih.gov |
| SB-200 (2-amino-thiophene derivative) | L. infantum promastigotes | 3.96 µM nih.gov |
| SB-200 (2-amino-thiophene derivative) | L. infantum amastigotes | 2.85 µM nih.gov |
| 2-amino-thiophene derivatives | L. amazonensis promastigotes & amastigotes | < 5 µM researchgate.net |
These findings highlight the potential of benzo[b]thiophene and related thiophene derivatives as a scaffold for the development of new, effective treatments for leishmaniasis. nih.gov
Emerging Research Directions and Future Prospects for 5 2 Chloroethoxy Benzo B Thiophene
Development of Advanced Synthetic Methodologies for the Compound
While specific synthetic methodologies for 5-(2-Chloroethoxy)benzo[b]thiophene are not detailed in the available literature, a direct synthesis for a closely related derivative, 5-(2-chloroethoxy)benzo[b]-thiophene-2-carboxylic acid methyl ester , has been described.
The synthesis involves the reaction of 5-hydroxybenzo[b]thiophene-2-carboxylic acid methyl ester with 2-(benzenesulphonyloxy)ethyl chloride. The process consists of dissolving the starting materials in methanol (B129727) and heating the solution under reflux for 8 hours. Following this, the solution is cooled, allowed to stand overnight, and then evaporated. The resulting residue is partitioned between water and ether to isolate the final product, 5-(2-chloroethoxy)benzo[b]-thiophene-2-carboxylic acid methyl ester prepchem.com.
This documented procedure provides a clear pathway for obtaining the chloroethoxy functional group at the 5-position of the benzo[b]thiophene ring, which could be adapted for the synthesis of the parent compound, this compound.
Beyond this specific example, the synthesis of benzo[b]thiophene derivatives is a well-developed field, with numerous advanced methodologies continually emerging. These include:
Palladium-catalyzed C-H functionalization and intramolecular arylthiolation, which offer efficient routes to multisubstituted benzo[b]thiophenes. nih.gov
Visible-light-promoted cyclization of disulfides and alkynes, presenting a greener and more practical synthetic approach. rsc.org
Electrochemical synthesis , which allows for the construction of benzothiophene (B83047) motifs under mild conditions, avoiding harsh reagents.
Domino reactions using thiourea (B124793) as a dihydrosulfide surrogate for the formation of the benzo[b]thiophene scaffold. organic-chemistry.org
Copper-catalyzed electrophilic amination and gold-catalyzed carbothiolation , which provide atom-economical pathways to functionalized derivatives. organic-chemistry.org
Table 1: Synthetic Methodologies for Benzo[b]thiophene Derivatives
| Methodology | Catalyst/Reagents | Key Features | Reference |
| Intramolecular Oxidative C-H Functionalization | Palladium acetate/Cupric acetate | High efficiency for multisubstituted derivatives. nih.gov | nih.gov |
| Visible-Light-Promoted Cyclization | Eosin Y (photocatalyst) | Utilizes green light; regioselective. | organic-chemistry.org |
| Thiolation Annulation | Copper(I) iodide/TMEDA | Good yields for 2-substituted derivatives. organic-chemistry.org | organic-chemistry.org |
| Domino Reaction/Cyclization | Thiourea | Inexpensive and easy-to-handle sulfur source. organic-chemistry.org | organic-chemistry.org |
| Electrophilic Cyclization | Iodine, NBS, NCS | Provides 3-halogenated 2-amidobenzothiophenes. organic-chemistry.org | organic-chemistry.org |
Integration of the this compound Scaffold with Other Privileged Heterocycles
There is no specific information available regarding the integration of the This compound scaffold with other heterocycles. However, the fusion of the general benzo[b]thiophene core with other privileged heterocyclic systems is a prominent strategy in drug discovery and materials science. This approach aims to create hybrid molecules with enhanced biological activity or novel physicochemical properties. nih.gov
Research in this area has successfully produced a variety of fused systems, demonstrating the versatility of the benzo[b]thiophene scaffold:
Thieno[2,3-b]thiophenes and Thieno[2,3-b]indoles : These have been synthesized via palladium-catalyzed methods, showcasing the potential for creating complex, multi-heterocyclic structures. nih.gov
Benzothiophene-Chalcone Hybrids : These molecules have been investigated as potential cholinesterase inhibitors for applications in neurodegenerative diseases. nih.gov
Benzothiophene-Acylhydrazone Conjugates : These have been synthesized and evaluated for their antimicrobial properties, particularly against multidrug-resistant bacteria. nih.gov
Benzothiazole-Thiophene Hybrids : The combination of benzothiazole (B30560) and thiophene (B33073) rings has been explored for antiviral and anticancer applications. acs.org
The strategy of creating hybrid compounds can lead to molecules with dual-action capabilities or improved pharmacokinetic profiles. nih.gov
Application in Materials Science and Organic Electronics Research
While no specific applications for This compound in materials science have been documented, the benzo[b]thiophene core is a cornerstone in the development of organic semiconductors. numberanalytics.com These materials are integral to a range of organic electronic devices, including organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs). bohrium.comresearchgate.netresearchgate.net
Key research findings for benzo[b]thiophene derivatives in this field include:
High Charge Carrier Mobility : Derivatives of bohrium.combenzothieno[3,2-b] bohrium.combenzothiophene (BTBT) are among the most popular organic semiconductors due to their high performance in OFETs. researchgate.net
Solution Processability : Researchers have developed solution-processable benzo[b]thiophene derivatives, which is crucial for cost-effective and large-scale manufacturing of electronic devices. bohrium.comresearchgate.net
Tunable Properties : The electronic and optical properties of benzo[b]thiophene-based materials can be fine-tuned by introducing different functional groups, allowing for the optimization of device performance. numberanalytics.com For instance, the position of sulfur atoms and the nature of end-capping groups can significantly impact charge mobility. bohrium.com
Thermal Stability : Many benzo[b]thiophene derivatives exhibit high thermal stability, which is a desirable characteristic for durable electronic components. researchgate.netnih.gov
Table 2: Performance of Benzo[b]thiophene Derivatives in Organic Transistors
| Derivative Class | Device Type | Key Performance Metric | Significance | Reference |
| bohrium.comBenzothieno[3,2-b]benzothiophene (BTBT) | OFET | High charge carrier mobility. | Foundational material for high-performance organic electronics. | researchgate.net |
| Substituted Benzo[b]thiophene | OFET | Hole mobility up to 0.055 cm²/Vs. | Demonstrates the impact of isomeric structure on performance. | bohrium.com |
| Benzo[b]thieno[2,3-d]thiophene (BTT) | OTFT | Solution-processable with good on/off ratios. | Enables fabrication via cost-effective solution-shearing methods. | researchgate.netmdpi.com |
| BTBT S-Oxides | - | High quantum yields (>98% in solution). | Potential for fluorescence-based applications and singlet fission. | nih.gov |
Role in the Design of Chemical Probes for Biological Systems
There is no available research on the use of This compound as a chemical probe. However, the benzo[b]thiophene scaffold has been successfully utilized in the design of fluorescent probes for detecting biologically relevant species.
A notable example is a benzo[b]thiophene derivative named TPABT , which was developed as a dual-functional fluorescent probe. This probe can simultaneously detect changes in cellular polarity and the presence of cyanide anions (CN⁻). Such probes are valuable tools in cell biology as abnormal polarity is linked to various diseases, and cyanide is highly toxic. The development of multi-responsive probes like TPABT represents a significant advancement over single-response probes. bohrium.com The design of such probes often relies on a Donor-π-Acceptor (D-π-A) structure, where the benzo[b]thiophene core can act as a key part of the conjugated system. bohrium.com
Exploration of Novel Biological Targets and Mechanisms for Benzo[b]thiophene Derivatives
Specific biological targets for This compound have not been identified. However, the broader class of benzo[b]thiophene derivatives is known to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery. nih.gov These compounds exhibit a diverse range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects. nih.govias.ac.inijpsjournal.com
Recent research has focused on exploring novel targets and mechanisms of action for this class of compounds:
STAT3 Inhibition : Benzo[b]thiophene 1,1-dioxide derivatives have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.net Persistent activation of STAT3 is linked to the progression of various cancers, making it an attractive therapeutic target. These inhibitors have been shown to induce apoptosis and block the cell cycle in cancer cells. researchgate.net
Cholinesterase Inhibition : As mentioned earlier, benzo[b]thiophene-chalcone hybrids have been synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. nih.gov
Antimicrobial Action : Novel benzo[b]thiophene derivatives are continuously being developed to combat antimicrobial resistance. For example, acylhydrazone derivatives have shown activity against multidrug-resistant Staphylococcus aureus (MRSA). nih.gov
Antioxidant Capacity : Certain benzo[b]thiophene derivatives have demonstrated significant antioxidant properties, in some cases surpassing the activity of standard references like trolox. ias.ac.iniaea.org
The versatility of the benzo[b]thiophene scaffold allows medicinal chemists to design and synthesize new derivatives targeting a wide range of diseases, from cancer and neurodegenerative disorders to infectious diseases. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(2-Chloroethoxy)benzo[b]thiophene, and how can purity be optimized during purification?
- Methodological Answer : A typical synthesis involves halogenation or etherification of the benzo[b]thiophene core. For example, sulfonium salt derivatives (e.g., 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate) are synthesized via reaction with triflic anhydride and diazo compounds under inert conditions . Purification often employs column chromatography (silica gel, 40–63 μm) due to distinct Rf differences between product and impurities. TLC and NMR (¹H/¹³C) are critical for verifying purity and structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing substituent positions on benzo[b]thiophene derivatives?
- Methodological Answer : Infrared (IR) spectroscopy is pivotal for determining substituent positions. Key spectral regions include:
- 5–6 μm : Overtone/combination bands (matches benzene patterns).
- 8–10 μm : C–H in-plane deformations (sensitive to substituent effects).
- 11–15 μm : C–H out-of-plane deformations (diagnostic for substitution patterns) .
Deuterium labeling (e.g., in 5- or 6-deuteriobenzo[b]thiophenes) combined with IR analysis resolves positional ambiguities .
Q. What safety protocols are essential when handling reactive intermediates in benzo[b]thiophene synthesis?
- Methodological Answer : Hazardous reagents like diazo compounds (explosive) and triflic anhydride (corrosive) require strict adherence to:
- Ventilation : Use fume hoods for all steps involving volatile/toxic reagents.
- Storage : Stabilize diazo intermediates at low temperatures and avoid light exposure.
- Risk Assessment : Pre-experiment hazard analysis (e.g., referencing Prudent Practices in the Laboratory) .
Advanced Research Questions
Q. How can thermal stability discrepancies in sulfonium-based benzo[b]thiophene derivatives be resolved?
- Methodological Answer : Differential scanning calorimetry (DSC) reveals decomposition temperatures and energy release profiles. For example:
- Compound 2 : Decomposes at 140°C (400 J/g).
- Compound 4 : Decomposes at 120°C (>600 J/g) .
To address contradictions, cross-validate with thermogravimetric analysis (TGA) and monitor kinetic stability under scaled-up conditions. Adjust electron-withdrawing groups to enhance thermal resilience.
Q. What strategies mitigate conflicting spectral data in structural elucidation of halogenated benzo[b]thiophenes?
- Methodological Answer : Combine multiple techniques:
- NMR : Use DEPT-135 and 2D-COSY/HMBC to resolve overlapping signals.
- Mass Spectrometry (HRMS) : Confirm molecular formulae for chlorinated derivatives.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 5- vs. 6-substituted isomers) .
Q. How can reaction yields be improved for benzo[b]thiophene derivatives in multi-step syntheses?
- Methodological Answer : Optimize solvent systems and catalysts:
- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for chloroethoxy groups.
- Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki for aryl-thiophene bonds) improves regioselectivity .
- Workup : Use PEG-400 as a green solvent alternative to reduce side reactions .
Q. What methodologies evaluate the biological activity of this compound derivatives?
- Methodological Answer : For anti-inflammatory or antimicrobial studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
